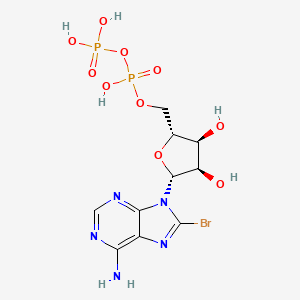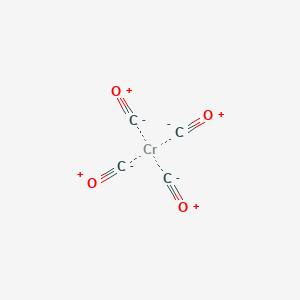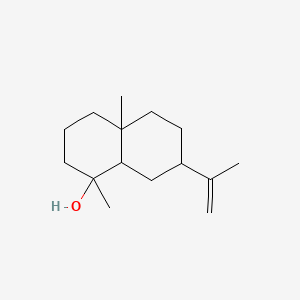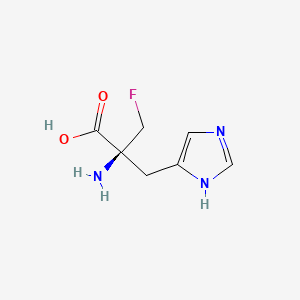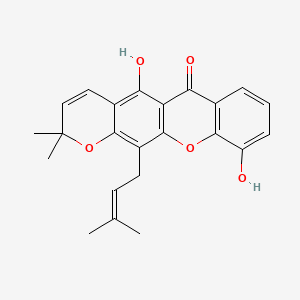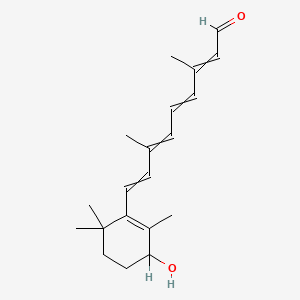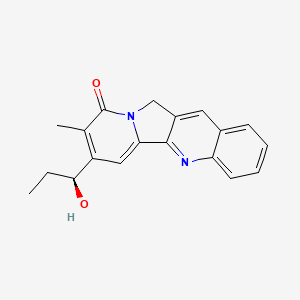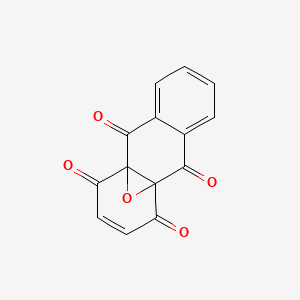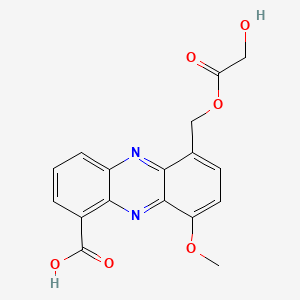
Griseolutein A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Griseolutein A is a natural product found in Streptomyces griseoluteus with data available.
Wissenschaftliche Forschungsanwendungen
Overview
Griseofulvin, a polyketide metabolite primarily produced by ascomycetes, is traditionally known for its antifungal properties, particularly in treating dermatophyte infections. Since its introduction in 1959, research has unveiled its potential for multifunctional applications in scientific research.
Therapeutic Repurposing
Griseofulvin has gained interest for its ability to disrupt mitosis and cell division in human cancer cells, demonstrating potential as an anticancer agent. It also exhibits properties that may arrest hepatitis C virus replication. The enhancement of ACE2 function by griseofulvin contributes to vascular vasodilation and improved capillary blood flow, suggesting a broader therapeutic scope than initially understood. Furthermore, molecular docking analyses have indicated that griseofulvin and its derivatives might inhibit SARS-CoV-2 entry and viral replication by binding to key viral proteins, proposing its repurposing in novel therapeutic interventions for diseases beyond fungal infections (Aris et al., 2022).
Solubility and Bioavailability Enhancement
Griseofulvin's therapeutic applications are often limited by its poor water solubility. However, nanotechnology-based approaches, such as nanoparticle preparation, have been explored to enhance its solubility and bioavailability. Techniques like milling, high-pressure homogenization, and lipid-based formulations show promise for commercialization, indicating a potential increase in the drug's therapeutic efficacy and applicability in various medical contexts (Kumar, 2019).
Eigenschaften
CAS-Nummer |
573-84-2 |
|---|---|
Molekularformel |
C17H14N2O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23) |
InChI-Schlüssel |
LRNVPBRAXOLPTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
Kanonische SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
Andere CAS-Nummern |
573-84-2 |
Synonyme |
griseolutein A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



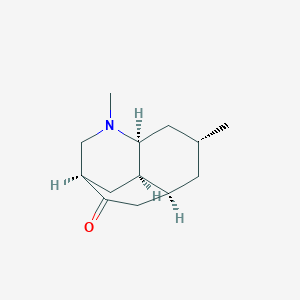
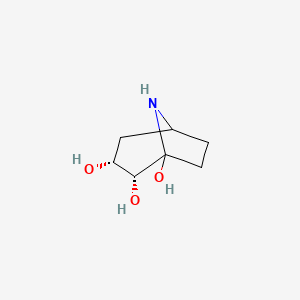
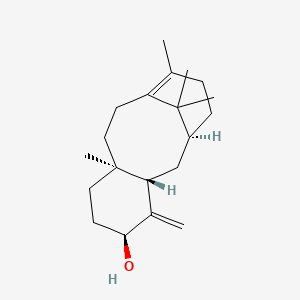
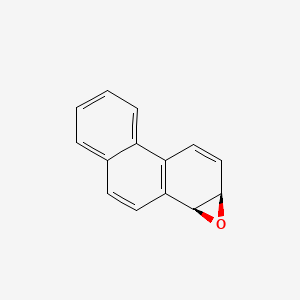
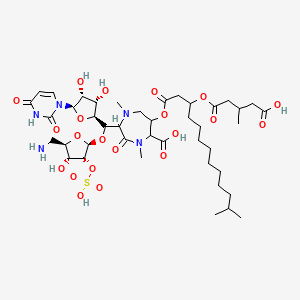
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)
